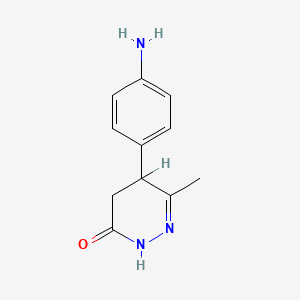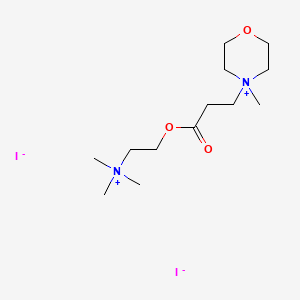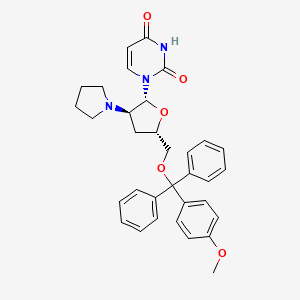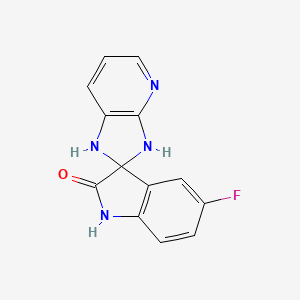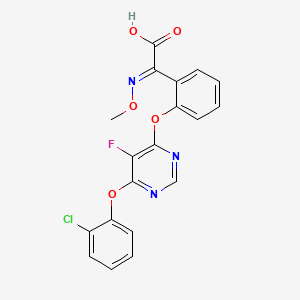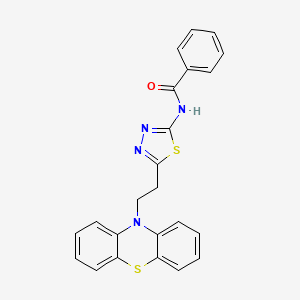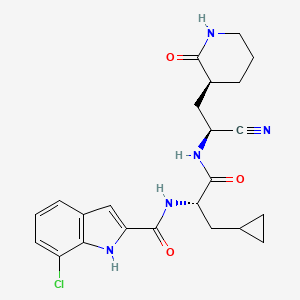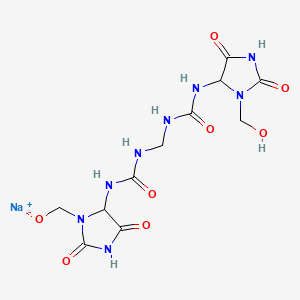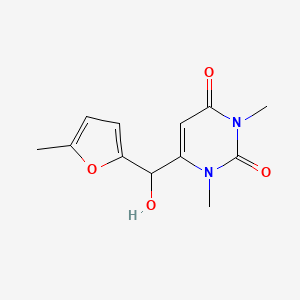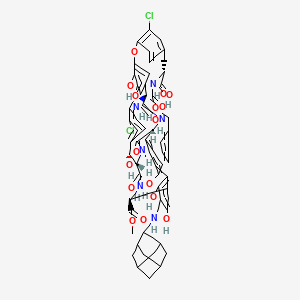
Glycine, (2R)-2-(3-(4-((2R)-2-carboxy-2-(((phenylmethoxy)carbonyl)amino)ethyl)-2-chlorophenoxy)-4,5-dihydroxyphenyl)glycylglycyl-(betaR)-3-chloro-beta-hydroxy-L-tyrosyl-, 4-methyl ester, cyclic (15-34)-ether,cyclic22,42-(4,6,6'-trihydroxy-5-((tricyclo(3.3.1.13,7)dec-2-ylamino)methyl)(1,1'-biphenyl)-3',2-diyl) deriv., (2(2R),4(2S))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Glycine, (2R)-2-(3-(4-((2R)-2-carboxy-2-(((phenylmethoxy)carbonyl)amino)ethyl)-2-chlorophenoxy)-4,5-dihydroxyphenyl)glycylglycyl-(betaR)-3-chloro-beta-hydroxy-L-tyrosyl-, 4-methyl ester, cyclic (15-34)-ether,cyclic22,42-(4,6,6’-trihydroxy-5-((tricyclo(33113,7)dec-2-ylamino)methyl)(1,1’-biphenyl)-3’,2-diyl) deriv, (2(2R),4(2S))-” is a highly complex organic molecule This compound features multiple functional groups, including carboxylic acids, esters, amides, phenols, and chlorinated aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route may include:
Protection and Deprotection Steps: Protecting groups like benzyl or tert-butyl esters may be used to protect reactive functional groups during intermediate steps.
Coupling Reactions: Peptide coupling reagents such as EDCI or DCC may be used to form amide bonds.
Oxidation and Reduction: Specific steps may require oxidation (using reagents like PCC or DMP) or reduction (using reagents like NaBH4 or LiAlH4).
Cyclization: Intramolecular cyclization reactions to form the cyclic ether structure.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve:
Flow Chemistry: Continuous flow reactors to improve reaction efficiency and safety.
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques like HPLC or crystallization to obtain the final product in high purity.
化学反应分析
Types of Reactions
Oxidation: The phenolic groups can undergo oxidation to form quinones.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: The chlorinated aromatic rings can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions used.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as a building block for synthesizing other complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.
Protein Interactions: Studied for its interactions with proteins and peptides.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Diagnostics: Used in diagnostic assays for detecting specific biomolecules.
Industry
Materials Science:
Biotechnology: Used in biotechnological applications for protein engineering and synthetic biology.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with specific receptors on cell surfaces to modulate signaling pathways.
Protein-Protein Interactions: Disrupting or stabilizing protein-protein interactions.
相似化合物的比较
Similar Compounds
Peptides: Similar to other peptides with complex structures and multiple functional groups.
Phenolic Compounds: Shares similarities with other phenolic compounds in terms of reactivity and biological activity.
Chlorinated Aromatics: Similar to other chlorinated aromatic compounds in terms of substitution reactions.
Uniqueness
This compound’s uniqueness lies in its highly complex structure, which combines multiple functional groups and cyclic structures
属性
CAS 编号 |
562105-48-0 |
|---|---|
分子式 |
C62H60Cl2N6O16 |
分子量 |
1216.1 g/mol |
IUPAC 名称 |
(2R)-3-[4-[[(1R,13S,16S,17R,28R)-9-[(2-adamantylamino)methyl]-28-amino-20-chloro-5,8,10,17,24-pentahydroxy-13-methoxycarbonyl-15,29,31-trioxo-22-oxa-14,30,32-triazahexacyclo[14.14.2.218,21.12,6.123,27.07,12]hexatriaconta-2(36),3,5,7,9,11,18,20,23,25,27(33),34-dodecaen-25-yl]oxy]-3-chlorophenyl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C62H60Cl2N6O16/c1-83-61(81)52-37-24-43(72)38(25-66-50-34-14-29-13-30(16-34)17-35(50)15-29)55(74)48(37)36-20-31(8-10-42(36)71)51-58(77)70-53(59(78)69-52)54(73)32-9-12-45(40(64)21-32)86-47-23-33(49(65)57(76)68-51)22-46(56(47)75)85-44-11-7-28(18-39(44)63)19-41(60(79)80)67-62(82)84-26-27-5-3-2-4-6-27/h2-12,18,20-24,29-30,34-35,41,49-54,66,71-75H,13-17,19,25-26,65H2,1H3,(H,67,82)(H,68,76)(H,69,78)(H,70,77)(H,79,80)/t29?,30?,34?,35?,41-,49-,50?,51-,52+,53+,54-/m1/s1 |
InChI 键 |
HUKRBPROWSJEFG-JYKLDEFJSA-N |
手性 SMILES |
COC(=O)[C@@H]1C2=CC(=C(C(=C2C3=C(C=CC(=C3)[C@@H]4C(=O)N[C@@H]([C@@H](C5=CC(=C(C=C5)OC6=C(C(=CC(=C6)[C@H](C(=O)N4)N)OC7=C(C=C(C=C7)C[C@H](C(=O)O)NC(=O)OCC8=CC=CC=C8)Cl)O)Cl)O)C(=O)N1)O)O)CNC9C1CC2CC(C1)CC9C2)O |
规范 SMILES |
COC(=O)C1C2=CC(=C(C(=C2C3=C(C=CC(=C3)C4C(=O)NC(C(C5=CC(=C(C=C5)OC6=C(C(=CC(=C6)C(C(=O)N4)N)OC7=C(C=C(C=C7)CC(C(=O)O)NC(=O)OCC8=CC=CC=C8)Cl)O)Cl)O)C(=O)N1)O)O)CNC9C1CC2CC(C1)CC9C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



